molecular formula C8H4Br2S3 B12564059 Thiophene, 2,2'-thiobis[5-bromo- CAS No. 183117-15-9

Thiophene, 2,2'-thiobis[5-bromo-

Cat. No.: B12564059
CAS No.: 183117-15-9
M. Wt: 356.1 g/mol
InChI Key: ITHWUVOHDCWLPA-UHFFFAOYSA-N
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Description

Thiophene, 2,2’-thiobis[5-bromo- is a brominated thiophene derivative Thiophene itself is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Thiophene, 2,2’-thiobis[5-bromo-, often involves the bromination of thiophene rings. One common method is the electrophilic bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of brominated thiophene derivatives may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2,2’-thiobis[5-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Thiophene, 2,2’-thiobis[5-bromo- in various applications involves its ability to participate in electron transfer processes. The bromine atoms enhance the electron-withdrawing properties of the thiophene ring, making it more reactive towards electrophiles and nucleophiles. This reactivity is crucial in the formation of complex molecular structures and materials with desired properties .

Comparison with Similar Compounds

  • Thiophene, 2-bromo-
  • Thiophene, 3-bromo-
  • Thiophene, 2,5-dibromo-
  • Thiophene, 3,4-dibromo-

Comparison: Thiophene, 2,2’-thiobis[5-bromo- is unique due to the presence of two bromine atoms at specific positions on the thiophene ring. This unique substitution pattern enhances its reactivity and makes it suitable for specific applications in organic electronics and materials science. In comparison, other brominated thiophene derivatives may have different reactivity and applications based on their substitution patterns .

Properties

CAS No.

183117-15-9

Molecular Formula

C8H4Br2S3

Molecular Weight

356.1 g/mol

IUPAC Name

2-bromo-5-(5-bromothiophen-2-yl)sulfanylthiophene

InChI

InChI=1S/C8H4Br2S3/c9-5-1-3-7(11-5)13-8-4-2-6(10)12-8/h1-4H

InChI Key

ITHWUVOHDCWLPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)SC2=CC=C(S2)Br

Origin of Product

United States

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